molecular formula C23H19ClN2O2S2 B2899270 (2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 866344-53-8

(2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE

Cat. No.: B2899270
CAS No.: 866344-53-8
M. Wt: 454.99
InChI Key: WQTPKWVYUUDWRL-GHVJWSGMSA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[(2-CHLOROPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a useful research compound. Its molecular formula is C23H19ClN2O2S2 and its molecular weight is 454.99. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfany}prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The structural formula of the compound includes key functional groups that contribute to its biological activity:

  • Benzenesulfonyl group : Enhances solubility and may facilitate interactions with biological targets.
  • Chlorophenyl amino group : Potentially involved in receptor binding.
  • Methylphenyl sulfanyl group : Imparts unique reactivity and stability.

The compound's molecular formula is C23H19ClN2O2SC_{23}H_{19}ClN_2O_2S with a molar mass of 420.89 g/mol.

The biological activity of this compound likely arises from its ability to interact with specific enzymes or receptors. The benzenesulfonyl moiety may enhance binding affinity, while the chlorophenyl and methylphenyl groups could influence specificity towards various biological targets.

Biological Activities

Research has indicated several potential biological activities for this compound, including:

  • Antimicrobial Activity : Studies have shown that related benzenesulfonamide derivatives exhibit significant antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often range from 6.28 to 6.72 mg/mL.
  • Anti-inflammatory Effects : In vivo studies demonstrated that certain derivatives can significantly reduce inflammation in animal models, as evidenced by their ability to inhibit carrageenan-induced paw edema .
  • Antitumor Activity : Preliminary findings suggest that similar compounds have antiproliferative effects against cancer cell lines such as HepG2 and NCI-H2170. For instance, one derivative exhibited an IC50 value of 1.94 µM against renal adenocarcinoma cells .

Case Studies

Several studies have explored the biological activities of compounds structurally related to (2E)-2-(benzenesulfonyl)-3-[(2-chlorophenyl)amino]-3-{[(2-methylphenyl)methyl]sulfany}prop-2-enenitrile:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy of synthesized benzenesulfonamide derivatives.
    • Findings : Compounds demonstrated potent activity against E. coli and S. aureus, with varying MIC values indicating their potential as therapeutic agents .
  • Anti-inflammatory Research :
    • Objective : Assess the anti-inflammatory properties using a rat model.
    • Results : Compounds significantly reduced paw edema at doses of 1, 2, and 3 hours post-administration, highlighting their therapeutic potential in inflammatory conditions .
  • Antitumor Activity Assessment :
    • Objective : Investigate the cytotoxic effects on cancer cell lines.
    • Results : Several derivatives exhibited high selectivity and cytotoxicity against tumor cells compared to normal cells, suggesting a promising avenue for cancer therapy .

Data Table

Biological ActivityCompoundMIC/IC50 ValueTarget Organism/Cell Line
Antimicrobial4a6.67 mg/mLP. aeruginosa
Antimicrobial4d6.72 mg/mLE. coli
Anti-inflammatoryN/ASignificant reduction in edemaRat model
AntitumorN/A1.94 µMNCI-H2170 (cancer cell line)

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2-chloroanilino)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S2/c1-17-9-5-6-10-18(17)16-29-23(26-21-14-8-7-13-20(21)24)22(15-25)30(27,28)19-11-3-2-4-12-19/h2-14,26H,16H2,1H3/b23-22+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTPKWVYUUDWRL-GHVJWSGMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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